REACTION_CXSMILES
|
[Br:1][C:2]1(C)[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]1[CH3:9].CN([CH:14]=[O:15])C.[CH2:16]([Li])CCC>C(OCC)C.CCCCCC>[Br:1][C:2]1[C:3]([CH3:9])=[CH:4][C:5]([CH:14]=[O:15])=[CH:6][C:7]=1[CH3:16]
|
Name
|
2,5-dibromoxylene
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrC1(C(C=C(C=C1)Br)C)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
After stirring for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is warmed to it
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
to warm to it
|
Type
|
STIRRING
|
Details
|
stirred for another hour
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched
|
Type
|
ADDITION
|
Details
|
by adding 5% aq. HCl
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with EA
|
Type
|
CONCENTRATION
|
Details
|
the extract is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by CC on silica gel eluting with heptane:EA 5:1
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=O)C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |